molecular formula C16H14F3NO2 B2696318 2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide CAS No. 1797337-87-1

2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide

Cat. No.: B2696318
CAS No.: 1797337-87-1
M. Wt: 309.288
InChI Key: ZXBRHKZGQJTABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is an organic compound belonging to the class of aminobenzoic acids and derivatives. This compound is characterized by the presence of fluorine atoms on the benzene ring and a methoxyethyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzamide structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it can activate BRAF in a KSR1 or KSR2-dependent manner, promoting BRAF dimerization and activation .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenyl isocyanate: Another fluorinated benzene derivative with different functional groups.

    2-[(4-Ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide: A compound with similar structural features but different substituents.

Uniqueness

2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is unique due to its specific combination of fluorine atoms and methoxyethyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-22-15(10-3-2-4-11(17)7-10)9-20-16(21)13-6-5-12(18)8-14(13)19/h2-8,15H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBRHKZGQJTABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(C=C(C=C1)F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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